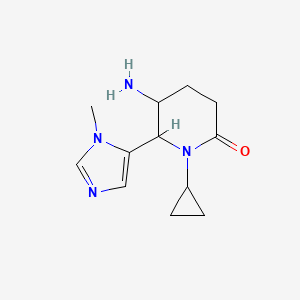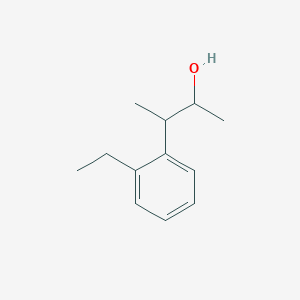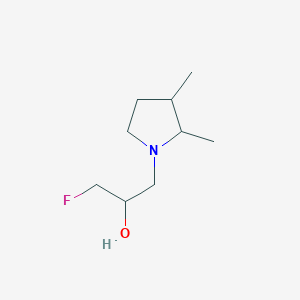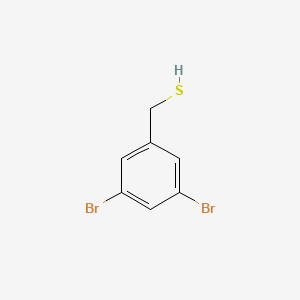
2-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by the presence of a pyrazole ring substituted with two methyl groups and an ethan-1-ol group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the reaction of 1,3-dimethyl-1H-pyrazole with ethylene oxide under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: 2-(1,3-dimethyl-1H-pyrazol-5-yl)ethanal or 2-(1,3-dimethyl-1H-pyrazol-5-yl)ethanoic acid.
Reduction: 2-(1,3-dimethyl-1H-pyrazol-5-yl)ethane.
Substitution: 2-(1,3-dimethyl-1H-pyrazol-5-yl)ethyl halides or amines.
Scientific Research Applications
2-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic enzymes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol: Similar structure but with a different position of the ethan-1-ol group.
1,3-dimethyl-5-hydroxy-pyrazole: Lacks the ethan-1-ol group but has similar chemical properties.
Uniqueness
2-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C7H12N2O/c1-6-5-7(3-4-10)9(2)8-6/h5,10H,3-4H2,1-2H3 |
InChI Key |
DYSOJFPGHXREHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Ethanesulfonyl)methyl]piperidine](/img/structure/B13257514.png)
![2-[(3-Methylcyclopentyl)amino]propane-1,3-diol](/img/structure/B13257519.png)
![2-({[2-(Dimethylamino)ethyl]amino}methyl)phenol](/img/structure/B13257530.png)
![N-(2-{[(2-fluorophenyl)methyl]amino}ethyl)acetamide](/img/structure/B13257536.png)


![(2S)-3-[Bis(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13257555.png)

![3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13257568.png)

![([1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine](/img/structure/B13257586.png)


